molecular formula C10H18N2O2 B13485712 Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate

Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate

Cat. No.: B13485712
M. Wt: 198.26 g/mol
InChI Key: HWOVCNHAYAEVSJ-QMMMGPOBSA-N
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Description

Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyano group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyano-containing precursor. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. The reaction proceeds through Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of organic solvents and bases, such as triethylamine, is common in these processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group.

    Reduction: Reduction of the cyano group can lead to the formation of primary amines.

    Substitution: The carbamate group can participate in substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like tert-butyl hydroperoxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

    Oxidation: Oxidized derivatives of the cyano group.

    Reduction: Primary amines.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • Potential use as a pharmaceutical intermediate in the synthesis of various drugs.
  • Investigated for its role in the development of new therapeutic agents.

Industry:

  • Utilized in the production of fine chemicals and specialty chemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, facilitating various chemical transformations. The tert-butyl group provides stability to the carbamate, making it a preferred choice for protecting amino groups in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential applications in organic synthesis and pharmaceuticals. The combination of the tert-butyl and cyano groups makes it a versatile compound for various chemical transformations.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate

InChI

InChI=1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13)/t8-/m0/s1

InChI Key

HWOVCNHAYAEVSJ-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@H](C#N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C#N)NC(=O)OC(C)(C)C

Origin of Product

United States

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